molecular formula C15H14N2O3S B6377305 3-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol CAS No. 1261984-48-8

3-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol

Cat. No.: B6377305
CAS No.: 1261984-48-8
M. Wt: 302.4 g/mol
InChI Key: JCPJECKBEFWBKH-UHFFFAOYSA-N
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Description

3-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol is an organic compound with the molecular formula C15H14N2O3S. It is characterized by the presence of a cyano group, a dimethylsulfamoyl group, and a phenol group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol typically involves multi-step organic reactions. One common method includes the reaction of 3-N,N-dimethylsulfamoylbenzene with a suitable cyano precursor under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The cyano group can be reduced to form amines or other reduced products.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while reduction of the cyano group may produce primary amines .

Scientific Research Applications

3-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in biochemical assays.

    Industry: It can be used in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol involves its interaction with specific molecular targets. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyano and sulfamoyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol
  • 3-Cyano-5-(4-N,N-dimethylsulfamoylphenyl)phenol

Comparison

Compared to its analogs, 3-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol exhibits unique properties due to the specific positioning of the cyano and sulfamoyl groups. These structural differences can lead to variations in reactivity, binding affinity, and overall biological activity .

Properties

IUPAC Name

3-(3-cyano-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-17(2)21(19,20)15-5-3-4-12(9-15)13-6-11(10-16)7-14(18)8-13/h3-9,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPJECKBEFWBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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